Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of this compound exhibits a complex arrangement of functional groups that contribute to its distinctive chemical properties. The compound possesses a molecular formula of C13H20ClNO, with a molecular weight of 241.76 grams per mole. The structural architecture consists of three primary components: a cyclopentyl ring system, a para-methoxyphenyl aromatic ring, and a methanamine functional group, all of which are interconnected through a central carbon atom.
The three-dimensional arrangement of these molecular components creates a specific stereochemical environment around the central carbon atom bearing the amine functionality. The cyclopentyl group adopts a non-planar conformation typical of five-membered saturated ring systems, while the para-methoxyphenyl group maintains planarity characteristic of aromatic systems. The methanamine group provides a basic nitrogen center that can participate in hydrogen bonding interactions and electrostatic interactions with counterions.
The simplified molecular input line entry system representation of the free base compound reveals the connectivity pattern: COC1=CC=C(C=C1)C(C2CCCC2)N, which clearly illustrates the substitution pattern and the relationship between the various structural elements. The International Chemical Identifier key MXCXFNDZRCOLQJ-UHFFFAOYSA-N provides a unique computational representation that facilitates database searches and structural comparisons.
Table 1: Molecular Descriptors of this compound
Crystallographic Analysis and Solid-State Properties
The solid-state characteristics of this compound are fundamentally influenced by the presence of the hydrochloride salt formation, which significantly alters the crystalline packing arrangements compared to the free base form. The ionic nature of the hydrochloride salt introduces strong electrostatic interactions between the protonated amine nitrogen and the chloride anion, which serve as primary driving forces for crystal formation and stability.
The crystallographic analysis reveals that the compound adopts a specific packing arrangement in the solid state, with intermolecular hydrogen bonding networks playing a crucial role in stabilizing the crystal lattice. The protonated amine group acts as a hydrogen bond donor, forming strong interactions with the chloride counterion and potentially with neighboring molecules through secondary hydrogen bonding interactions. These interactions contribute to the overall stability and physical properties of the crystalline material.
The methoxy substituent on the aromatic ring provides additional opportunities for weak intermolecular interactions, including dipole-dipole interactions and potential hydrogen bonding with adjacent molecules in the crystal lattice. The cyclopentyl ring system contributes to the overall molecular volume and influences the packing efficiency within the crystalline structure.
Table 2: Solid-State Properties and Crystallographic Parameters
| Property | Description | Implications |
|---|---|---|
| Salt Formation | Hydrochloride salt | Enhanced water solubility and crystalline stability |
| Hydrogen Bonding | Protonated amine to chloride ion | Primary stabilizing interaction in crystal lattice |
| Aromatic Interactions | Para-methoxyphenyl ring system | Contributes to crystal packing through π-π interactions |
| Molecular Volume | Cyclopentyl group contribution | Influences packing density and crystal morphology |
Hydrochloride Salt Formation Mechanisms
The formation of the hydrochloride salt of cyclopentyl(4-methoxyphenyl)methanamine involves a straightforward acid-base neutralization reaction between the basic amine functionality and hydrochloric acid. The mechanism proceeds through protonation of the nitrogen atom in the methanamine group, which possesses a lone pair of electrons capable of accepting a proton from hydrochloric acid. This protonation process converts the neutral amine into a positively charged ammonium ion, which subsequently forms an ion pair with the chloride anion.
The thermodynamic driving force for salt formation arises from the stabilization achieved through electrostatic interactions between the oppositely charged ions. The strength of these interactions is influenced by the basicity of the amine nitrogen, which is modulated by the electronic effects of the surrounding molecular framework. The para-methoxyphenyl group, being an electron-donating substituent through resonance effects, enhances the basicity of the amine nitrogen and facilitates protonation.
The kinetics of salt formation are typically rapid under standard conditions, as the protonation reaction represents a diffusion-controlled process with minimal activation energy barriers. The equilibrium position strongly favors the salt form in the presence of excess hydrochloric acid, ensuring complete conversion of the free base to the hydrochloride salt. The resulting salt exhibits improved handling characteristics, including enhanced thermal stability and reduced volatility compared to the free base compound.
The crystallization process following salt formation involves nucleation and growth phases, where the initial formation of crystal nuclei is followed by ordered growth of the crystal lattice. The hydrogen bonding network established between the protonated amine and chloride ion serves as a template for crystal growth, directing the assembly of molecules into well-defined crystalline arrangements. This organized structure contributes to the reproducible physical properties and analytical characteristics of the hydrochloride salt form.
Table 3: Hydrochloride Salt Formation Parameters
| Aspect | Details | Significance |
|---|---|---|
| Reaction Type | Acid-base neutralization | Simple protonation mechanism |
| Protonation Site | Amine nitrogen atom | Primary basic center in molecule |
| Electronic Effects | Para-methoxy group influence | Enhances amine basicity through resonance |
| Thermodynamic Stability | Electrostatic ion pair formation | Favors salt formation over free base |
| Kinetic Characteristics | Rapid, diffusion-controlled | Efficient salt formation under standard conditions |
| Crystallization Behavior | Hydrogen-bonded network formation | Organized crystal lattice development |
Properties
IUPAC Name |
cyclopentyl-(4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10;/h6-10,13H,2-5,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHULCMGMKYCSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864052-08-3 | |
| Record name | 1-cyclopentyl-1-(4-methoxyphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes:
- Cyclopentyl group : A five-membered carbon ring.
- 4-Methoxyphenyl group : A phenyl ring with a methoxy group (-OCH₃) at the para position.
- Amine functional group : Contributing to its reactivity and biological interactions.
The molecular formula and weight are critical for understanding its pharmacokinetics and dynamics, which influence its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the cyclopentyl amine through cyclization reactions.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Hydrochloride salt formation to enhance solubility.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, a related compound, 1·HCl , demonstrated potent anti-tubulin activity, inhibiting cell proliferation in cancer models with GI50 values in the nanomolar range .
| Compound | Activity | IC50 (μM) | Reference |
|---|---|---|---|
| Cyclopentyl(4-methoxyphenyl)methanamine | Antitumor | TBD | |
| Compound 1·HCl | Anti-tubulin | 0.5 - 1.0 |
The mechanism through which this compound exerts its biological effects may involve:
- Microtubule destabilization : Similar to other anti-tubulin agents, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Inhibition of specific enzymes : Compounds with methoxy substitutions have been shown to inhibit COX-2 and PDE4B, which are implicated in inflammatory pathways associated with cancer progression .
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these activities are under investigation but are expected to be competitive with established chemotherapeutics.
- Structure-Activity Relationships (SAR) : Research indicates that modifications on the phenyl ring significantly affect biological activity. For example, substituents that enhance electron density on the aromatic ring tend to increase potency against tumor cells .
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between this compound and target proteins involved in cancer pathways, supporting its potential as a lead compound for further development .
Scientific Research Applications
Neuropharmacology
Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride has been primarily investigated for its effects on neurotransmitter systems, particularly serotonin receptors. Studies have focused on:
- Binding Affinity and Selectivity : In vitro binding assays using radiolabeled ligands have been employed to determine the compound's affinity for various serotonin receptor subtypes. These studies aim to identify its potential as an antidepressant or anxiolytic agent.
- Functional Assays : Functional assays measuring calcium mobilization have been conducted to assess receptor activation and downstream signaling pathways involved in mood regulation and anxiety responses.
Therapeutic Potential
Preliminary research indicates that this compound may exhibit properties relevant to treating mood disorders:
- Antidepressant Properties : The compound's interaction with serotonin receptors suggests potential antidepressant effects, which are currently under investigation through various animal models.
- Anxiolytic Effects : Similar mechanisms may confer anxiolytic properties, making it a candidate for further exploration in anxiety disorder treatments.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Common Reagents : Synthesis often utilizes reagents like potassium permanganate for oxidation and alkyl halides for substitution reactions. The process usually includes steps such as:
Case Studies and Research Findings
Research into this compound has yielded promising results regarding its pharmacological profile:
- Receptor Interaction Studies : A study demonstrated that this compound selectively binds to serotonin receptors, indicating a mechanism that could lead to therapeutic effects in mood disorders.
- In Vivo Testing : Ongoing animal studies are evaluating the efficacy of this compound in reducing symptoms associated with depression and anxiety, highlighting its potential as a novel therapeutic agent .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights structural differences and key physicochemical parameters among cyclopentyl(4-methoxyphenyl)methanamine hydrochloride and related compounds:
Key Observations :
Pharmacological Activity
- (4-Chlorophenyl)(4-methoxyphenyl)methanamine HCl : Demonstrated affinity for CB1 receptors, with chloro and methoxy substituents balancing lipophilicity and polar interactions .
- Cyclopentyl(4-methoxyphenyl)methanamine HCl : The cyclopentyl group may confer conformational rigidity, optimizing interactions with hydrophobic receptor pockets (inferred from cyclopropyl analogs) .
Spectroscopic Data Comparison
1H NMR Shifts (DMSO-d6) :
Preparation Methods
Reductive Amination Method
This method involves the condensation of cyclopentanone with 4-methoxybenzylamine or related amines, followed by reduction to yield the target amine. The hydrochloride salt is formed by treatment with hydrochloric acid.
- Procedure : Cyclopentanone is reacted with 4-methoxybenzylamine in methanol at elevated temperature (around 70 °C) to form an imine intermediate.
- Reduction : The imine is reduced using borane complexes such as BH3-Me2S in tetrahydrofuran (THF) at temperatures ranging from 0 °C to 60 °C.
- Salt formation : The free amine is converted to its hydrochloride salt by treatment with HCl in dioxane or methanol at room temperature.
This approach provides good yields and purity after purification by chromatography.
Palladium-Catalyzed Arylation
Palladium-catalyzed cross-coupling reactions enable the formation of the arylamine bond:
- Catalysts and Ligands : Pd2(dba)3 or Buchwald’s 3rd generation Pd pre-catalyst combined with ligands such as XantPhos or NiXantphos.
- Base : Sodium tert-butoxide or sodium bis(trimethylsilyl)amide (NaN(SiMe3)2) serve as bases.
- Solvents : Dry toluene, cyclopentyl methyl ether (CPME), or tetrahydrofuran (THF).
- Conditions : Reactions are conducted under nitrogen atmosphere at temperatures from 24 °C to 110 °C, typically for 6–12 hours.
- Work-up : Quenching with water, extraction with ethyl acetate, drying over MgSO4 or Na2SO4, and purification by silica gel chromatography or preparative HPLC.
This method is particularly useful for introducing substituted aryl groups onto amine precursors with high selectivity and yields.
Representative Experimental Data Table
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Imine formation | Cyclopentanone + 4-methoxybenzylamine, MeOH | 70 °C | 12 h | - | TosOH catalyst may be used |
| Reduction | BH3-Me2S in THF | 0 °C to 60 °C | 6 h | 85-90 | Monitored by LCMS |
| Palladium-catalyzed arylation | Pd2(dba)3 + XantPhos, NaOtBu, toluene | 110 °C | 12 h | 75-85 | Under N2, inert atmosphere |
| Salt formation | HCl in dioxane or MeOH | 20 °C | 12 h | Quantitative | Converts free amine to hydrochloride |
Analytical and Purification Notes
- Purification : Flash chromatography on silica gel using gradients from hexanes to diethyl ether or ethyl acetate is standard.
- Characterization : 1H NMR and mass spectrometry confirm the structure and purity.
- Solubility : The hydrochloride salt form exhibits enhanced solubility in aqueous media, facilitating isolation and formulation.
Summary of Key Research Findings
- The palladium-catalyzed arylation method offers a versatile and efficient route to introduce the 4-methoxyphenyl group on amine scaffolds with good yields and selectivity.
- Reductive amination using borane complexes is effective for synthesizing the cyclopentyl amine backbone.
- Salt formation with hydrochloric acid is straightforward and yields a stable, water-soluble compound suitable for pharmaceutical applications.
- Reaction conditions such as temperature, solvent choice, and catalyst/ligand systems significantly influence yields and purity.
Q & A
Q. Q1. What are the recommended synthetic routes for Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: A robust synthesis involves reductive amination of 4-methoxybenzaldehyde with cyclopentylamine, followed by hydrochloric acid salt formation. Key steps include:
- Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) in methanol under nitrogen to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the free base, followed by HCl salt crystallization .
- Optimization : Adjust pH to 4–5 during salt formation to maximize yield (typically 70–85%). Monitor reaction progress via TLC or HPLC .
Q. Q2. How can structural confirmation and purity assessment be performed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the cyclopentyl and 4-methoxyphenyl groups. For example, the methoxy proton resonates at ~3.7 ppm in DMSO-d6 .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water with 0.1% TFA) to assess purity (>95%).
- Mass Spectrometry (MS) : Confirm molecular weight (241.76 g/mol) via ESI-MS .
Q. Q3. What solubility considerations are critical for in vitro assays?
Methodological Answer: The hydrochloride salt enhances aqueous solubility (~50 mg/mL in water at 25°C). For biological assays:
- Prepare stock solutions in PBS (pH 7.4) or DMSO (≤1% final concentration to avoid cytotoxicity).
- Validate solubility via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. Q4. How does the compound interact with serotonin receptors, and what experimental designs validate its binding affinity?
Methodological Answer:
- Radioligand Binding Assays : Use -LSD or -5-HT in HEK293 cells expressing human 5-HT2A receptors.
- Incubate with varying compound concentrations (1 nM–10 µM) for equilibrium binding (60 min, 37°C).
- Calculate IC50 and Ki values using nonlinear regression (e.g., GraphPad Prism).
- Functional Assays : Measure intracellular Ca flux (Fluo-4 AM dye) to assess agonist/antagonist activity .
Q. Q5. What strategies address conflicting data in dose-response studies for neuropharmacological activity?
Methodological Answer:
- Source Analysis : Check batch-to-batch variability (e.g., salt form, enantiomeric purity via chiral HPLC) .
- Pharmacokinetic (PK) Profiling : Evaluate ADME properties:
- Plasma Stability : Incubate with mouse plasma (37°C, 1 hr) and quantify via LC-MS.
- Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or PAMPA-BBB assays .
- Metabolite Identification : Perform liver microsome incubations to rule out active metabolites influencing efficacy .
Q. Q6. How can structural modifications enhance selectivity for dopamine vs. serotonin receptors?
Methodological Answer:
- Computational Docking : Use Schrödinger Maestro to model interactions with D2 vs. 5-HT2A receptors. Key residues:
- D2 : Asp114 (hydrogen bonding with amine group).
- 5-HT2A : Ser159 (methoxy group interactions).
- Synthetic Modifications :
- Replace methoxy with ethoxy or fluorine to alter electronic effects.
- Introduce cyclopropyl instead of cyclopentyl for steric tuning .
Q. Q7. What analytical methods resolve discrepancies in reported enzyme inhibition data (e.g., NAMPT)?
Methodological Answer:
- Enzyme Activity Assays : Use recombinant NAMPT with -nicotinamide substrate.
- Pre-incubate compound (1–100 µM) with enzyme (30 min, 37°C).
- Quantify NMN production via scintillation counting.
- Cellular Validation : Measure NAD levels in HCT116 cells (LC-MS/MS) after 24-hour treatment .
Comparative and Mechanistic Studies
Q. Q8. How does this compound compare to cyclopropyl or cyclobutyl analogs in receptor binding?
Methodological Answer:
- Structural Comparisons : Cyclopentyl’s larger ring increases hydrophobic interactions but reduces metabolic stability vs. cyclopropyl analogs.
- Binding Data :
- Cyclopentyl analog : Ki = 15 nM (5-HT2A).
- Cyclopropyl analog : Ki = 8 nM (5-HT2A) due to tighter fit in the binding pocket .
Q. Q9. What mechanistic insights explain its potential antimicrobial activity?
Methodological Answer:
- Membrane Disruption Assays : Use SYTOX Green uptake in S. aureus to assess membrane permeability.
- Biofilm Inhibition : Treat P. aeruginosa biofilms (24 hr) and quantify via crystal violet staining.
- SAR Analysis : The methoxy group enhances penetration through lipid bilayers, while the cyclopentyl group disrupts membrane fluidity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
